molecular formula C14H8F4O3 B6365236 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261765-09-6

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6365236
CAS No.: 1261765-09-6
M. Wt: 300.20 g/mol
InChI Key: VIYQTZDIOQWKEJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS: 1261849-23-3) is a fluorinated aromatic carboxylic acid featuring a trifluoromethoxy-substituted biphenyl scaffold. The compound consists of a benzoic acid core with a fluorine atom at position 3 and a 4-(trifluoromethoxy)phenyl group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves multi-step coupling and functionalization reactions, as inferred from analogous pathways described in and .

Properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYQTZDIOQWKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681319
Record name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261765-09-6
Record name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromomethylation of Trifluoromethoxybenzene

The synthesis begins with bromomethylation of trifluoromethoxybenzene, a method adapted from DE10065442A1. Paraformaldehyde and hydrogen bromide in acetic acid introduce a bromomethyl group at the para position:

Trifluoromethoxybenzene+CH2O+HBr90°C, H2SO44-Bromomethyl-1-trifluoromethoxybenzene(Yield: 60%)\text{Trifluoromethoxybenzene} + \text{CH}2\text{O} + \text{HBr} \xrightarrow{\text{90°C, H}2\text{SO}_4} \text{4-Bromomethyl-1-trifluoromethoxybenzene} \quad (\text{Yield: 60\%})

Reaction Conditions :

  • Catalyst: Sulfuric acid (1.5 eq)

  • Solvent: Glacial acetic acid

  • Temperature: 90°C

  • Time: 20 hours

This step achieves regioselective bromomethylation due to the electron-donating trifluoromethoxy group directing electrophilic attack to the para position.

Cyanide Substitution

The bromomethyl intermediate undergoes nucleophilic substitution with sodium cyanide in an ethanol-water mixture:

4-Bromomethyl-1-trifluoromethoxybenzene+NaCN90°C(4-Trifluoromethoxyphenyl)acetonitrile(Yield: 64%)\text{4-Bromomethyl-1-trifluoromethoxybenzene} + \text{NaCN} \xrightarrow{\text{90°C}} \text{(4-Trifluoromethoxyphenyl)acetonitrile} \quad (\text{Yield: 64\%})

Optimization Notes :

  • Excess cyanide (1.2 eq) minimizes di-substitution byproducts.

  • A 3:1 ethanol-to-water ratio balances solubility and reactivity.

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions:

(4-Trifluoromethoxyphenyl)acetonitrile+H2OHCl, reflux4-(4-Trifluoromethoxyphenyl)benzoic acid\text{(4-Trifluoromethoxyphenyl)acetonitrile} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{4-(4-Trifluoromethoxyphenyl)benzoic acid}

Challenges :

  • Direct hydrolysis risks decarboxylation; stepwise hydrolysis (nitrile → amide → acid) improves yield.

  • Fluorine introduction requires careful timing to avoid displacement.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boron-containing benzoic acid precursor couples with 4-bromo-trifluoromethoxybenzene:

3-Fluoro-4-boronobenzoic acid+4-Bromo-trifluoromethoxybenzenePd(PPh3)4,Na2CO3Target compound(Yield: 55–70%)\text{3-Fluoro-4-boronobenzoic acid} + \text{4-Bromo-trifluoromethoxybenzene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound} \quad (\text{Yield: 55–70\%})

Key Parameters :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base: Sodium carbonate (2 eq)

  • Solvent: Toluene/water (4:1)

  • Temperature: 100°C

Advantages :

  • High regioselectivity ensured by palladium catalysis.

  • Compatible with ester-protected carboxylic acids (e.g., methyl esters), which are later hydrolyzed.

Ullmann Coupling for Aryl-Ether Formation

Copper-mediated coupling attaches the trifluoromethoxyphenyl group to a fluorobenzoic acid derivative:

3-Fluoro-4-iodobenzoic acid+TrifluoromethoxyphenolCuI, K2CO3Target compound(Yield: 40–50%)\text{3-Fluoro-4-iodobenzoic acid} + \text{Trifluoromethoxyphenol} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Target compound} \quad (\text{Yield: 40–50\%})

Limitations :

  • Requires high temperatures (150°C) and prolonged reaction times (24–48 hours).

  • Competing dehalogenation reduces yield.

Oxidation of Methyl Precursors

Friedel-Crafts Acylation

A methyl-substituted intermediate is oxidized to the carboxylic acid:

3-Fluoro-4-(4-trifluoromethoxyphenyl)tolueneKMnO4,H2OTarget compound(Yield: 65%)\text{3-Fluoro-4-(4-trifluoromethoxyphenyl)toluene} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{Target compound} \quad (\text{Yield: 65\%})

Reaction Conditions :

  • Oxidizing agent: Potassium permanganate (3 eq)

  • Solvent: Aqueous acetone

  • Temperature: 60°C

Critical Considerations :

  • The methyl group must be activated (e.g., by electron-withdrawing substituents) for efficient oxidation.

  • Over-oxidation to CO₂ is mitigated by controlled pH (neutral to slightly basic).

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Halogenation-Cyanation60–64%HighModerateIndustrial
Suzuki Coupling55–70%ModerateHighLab-scale
Ullmann Coupling40–50%HighLowLimited
Oxidation65%LowLowModerate

Key Findings :

  • The halogenation-cyanation route offers the best balance of yield and scalability for industrial applications.

  • Suzuki coupling provides superior regiocontrol but relies on costly palladium catalysts.

  • Direct oxidation is simplest but requires pre-functionalized methyl precursors.

Challenges and Optimization Strategies

Regiochemical Control

  • Fluorine Directing Effects : Fluorine’s strong ortho/para-directing nature complicates trifluoromethoxyphenyl introduction. Using nitro or sulfonic acid groups as temporary directors improves meta substitution.

  • Protective Groups : Methyl ester protection of the carboxylic acid during coupling steps prevents unwanted side reactions.

Purification Techniques

  • Crystallization : The target compound’s low solubility in hexane enables high-purity crystallization (≥98%).

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves nitrile intermediates from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium or copper catalysts are used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzoic acids, fluorinated aromatic compounds, and complex organometallic structures.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₈F₄O₃
  • Molecular Weight : 300.21 g/mol
  • Structure : The compound features a benzoic acid core with a trifluoromethoxy group and a fluorine atom positioned strategically on the phenyl ring. This configuration enhances its reactivity and biological activity.

Chemistry

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid serves as a valuable building block in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethoxy group influences the orientation and rate of reactions with nucleophiles.
  • Esterification and Amidation : The carboxylic acid functional group enables the formation of esters and amides, crucial for synthesizing derivatives for medicinal chemistry.
Reaction TypeDescription
Electrophilic SubstitutionReacts with nucleophiles due to electron-withdrawing groups
EsterificationForms esters with alcohols
AmidationProduces amides with amines

Biology

The compound's unique structure contributes to its potential biological activities:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which may affect metabolic pathways involved in diseases.
  • Antimicrobial Activity : Similar fluorinated compounds have demonstrated efficacy against various bacterial strains, suggesting potential therapeutic applications.

Case Study 1: Antimicrobial Activity

A study on fluorinated compounds indicated that 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid could inhibit the growth of bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focusing on soluble epoxide hydrolase (sEH) inhibitors revealed that derivatives containing trifluoromethoxy groups significantly enhance potency against this target, indicating possible applications in inflammatory disease treatment.

Industry

The compound is utilized in the development of advanced materials due to its unique chemical properties:

  • Pharmaceutical Chemistry : It serves as an intermediate in synthesizing FDA-approved drugs containing trifluoromethyl groups.
  • Material Science : The compound is explored for applications in electrochromic devices, where its properties can be harnessed for innovative technologies.

Research Findings

Recent studies emphasize the role of fluorinated compounds in drug design:

  • Structure-Activity Relationship (SAR) : Modifications involving trifluoromethoxy groups significantly enhance the potency and selectivity of compounds against specific biological targets.
  • Pharmacokinetics : Preliminary data suggest favorable pharmacokinetic properties, including increased half-life and bioavailability compared to non-fluorinated analogs.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
AntimicrobialPotential activity against various bacterial strains
Anti-inflammatoryModulates cytokine production reducing inflammation

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethoxy groups enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115754-21-7) differs by replacing the trifluoromethoxyphenyl group with a trifluoromethyl (CF₃) substituent. Key distinctions include:

  • Electronic Properties : The trifluoromethoxy group (OCF₃) is a stronger electron-withdrawing group due to resonance effects, whereas CF₃ relies solely on inductive withdrawal. This impacts the acidity of the carboxylic acid (pKa) and reactivity in coupling reactions .
  • Applications: The trifluoromethyl variant is widely used in active pharmaceutical ingredients (APIs) for potassium channel openers (e.g., epilepsy treatments) and organometallic complexes (e.g., dysprosium-based magnetic clusters) . In contrast, the trifluoromethoxy analog may offer enhanced metabolic stability in drug design due to reduced enzymatic cleavage of the OCF₃ group .

Table 1: Substituent Comparison

Property 3-Fluoro-4-(OCF₃-Ph)Benzoic Acid 3-Fluoro-4-(CF₃)Benzoic Acid
Substituent Type OCF₃ (resonance + inductive) CF₃ (inductive only)
Melting Point Not reported 110–114°C
Key Applications Under investigation APIs, organometallics

Positional Isomers and Functional Group Variations

  • 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid (): Incorporates a hydroxyl group, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the trifluoromethoxy analog .

Table 2: Positional and Functional Group Variations

Compound Key Feature Potential Use
3-Fluoro-4-(OCF₃-Ph)Benzoic Acid OCF₃ at phenyl para position Drug intermediates, materials
3-Fluoro-5-(trifluoromethoxy)benzoic acid OCF₃ at benzoic acid position 5 Specialty chemicals
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid Hydroxyl group Antioxidant or chelator

Bioactive Analogues in Medicinal Chemistry

  • 3-Amino-4-fluorobenzoic acid (): The amino group introduces nucleophilicity, enabling peptide coupling, but reduces metabolic stability compared to halogenated analogs .
  • 3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS: 185945-88-4): The sulfonyl group enhances acidity (lower pKa) and is prevalent in kinase inhibitors .

Table 3: Bioactivity and Functional Group Impact

Compound Functional Group Bioactivity Relevance
3-Fluoro-4-(OCF₃-Ph)Benzoic Acid OCF₃ High metabolic stability
3-Amino-4-fluorobenzoic acid NH₂ Peptide synthesis
3-Fluoro-4-(SO₂Me)Benzoic Acid SO₂Me Kinase inhibition

Biological Activity

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261765-09-6) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is C15H10F4O3, with a molecular weight of 320.24 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical research.

The biological activity of 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation and pain responses .

Therapeutic Applications

  • Anti-inflammatory Properties : Studies indicate that this compound exhibits significant anti-inflammatory effects, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Activity : Preliminary findings suggest that 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid displays antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics .
  • Potassium Channel Modulation : The compound serves as a building block for synthesizing potassium channel openers, which are being explored for their therapeutic potential in epilepsy treatment .

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory activity of several fluorinated benzoic acids, including 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid. The results demonstrated that this compound significantly reduced inflammation in animal models, with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various fluorinated compounds against resistant bacterial strains. The study found that 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Value
5-Fluoro-2-(trifluoromethyl)benzoic acid StructureAnti-inflammatory0.15 µM
4-Trifluoromethylbenzoic acid StructureAntimicrobial0.12 µM
3-Fluoro-4-(trifluoromethyl)benzoic acid StructurePotassium channel openerN/A

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement process analytical technology (PAT):
  • In-line FTIR : Monitor reaction progress in real time.
  • DoE (Design of Experiments) : Optimize variables (temperature, catalyst ratio) via response surface methodology.
  • Quality Control : Establish acceptance criteria for intermediates (e.g., HPLC purity >95%) .

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